![molecular formula C12H11F6NO2 B2430410 3-[3-(Trifluoromethyl)phenyl]azetidine tfa CAS No. 1443237-00-0](/img/structure/B2430410.png)

3-[3-(Trifluoromethyl)phenyl]azetidine tfa

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

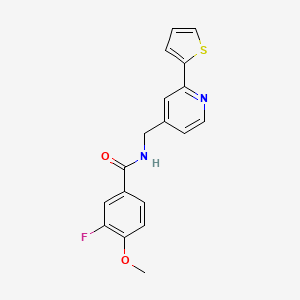

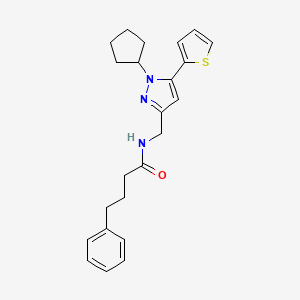

“3-[3-(Trifluoromethyl)phenyl]azetidine tfa” is a chemical compound with the CAS Number: 1443237-00-0 . It has a molecular weight of 315.22 . The IUPAC name for this compound is 3-(3-(trifluoromethyl)phenyl)azetidine 2,2,2-trifluoroacetate .

Molecular Structure Analysis

The InChI code for “3-[3-(Trifluoromethyl)phenyl]azetidine tfa” is 1S/C10H10F3N.C2HF3O2/c11-10(12,13)9-3-1-2-7(4-9)8-5-14-6-8;3-2(4,5)1(6)7/h1-4,8,14H,5-6H2;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound is a solid at room temperature .科学的研究の応用

Synthesis and Medicinal Chemistry

Transition-Metal-Free Coupling Reactions : The use of trifluoroacetic acid (TFA) promotes metal-free coupling reactions involving azetidines, leading to the synthesis of medicinally important derivatives like N-aryl β-amino and γ-amino alcohols (Roy et al., 2015).

Synthesis of Novel Ligands : Azetidine derivatives have been synthesized for potential applications in medicinal chemistry, such as novel ligands for nicotinic receptors (Karimi & Långström, 2002).

Antioxidant Activity : Schiff bases and azetidines derived from phenyl urea derivatives show promising in-vitro antioxidant potentials, indicating their medicinal significance (Nagavolu et al., 2017).

Organic Synthesis and Chemistry

Synthesis of Protected Haloazetidines : The development of protected 3-haloazetidines as versatile building blocks in organic synthesis opens avenues for creating a variety of high-value azetidine derivatives (Ji et al., 2018).

Hypervalent Iodine Chemistry : TFA has been employed as a solvent in hypervalent iodine chemistry, proving essential in various transformations and syntheses, such as diaryliodonium(III) salts (Dohi et al., 2010).

Synthesis of α- and β-Amino Acids : Asymmetric synthesis of substituted azetidine type α- and β-amino acids has been reported, which are critical in studying the influence of conformation on peptide activity (Enders & Gries, 2005).

Fluorescent Dyes and Sensors : The introduction of azetidine in the synthesis of new fluorescent dyes has resulted in superior solvatochromic properties and enhanced fluorescence, making them potential candidates for environment-sensitive fluorescent sensors (Liu et al., 2017).

Photolysis and Environmental Chemistry : Research on the photolysis of trifluoromethylphenols like TFM, which produce trifluoroacetic acid, contributes to understanding their environmental impact and alternate sources of TFA (Ellis & Mabury, 2000).

LC-MS Characterization of Therapeutic Proteins : The use of TFA as a mobile phase additive in the LC-MS analysis of therapeutic proteins demonstrates its utility in providing symmetrical and narrow peak shapes for proteins (Bobály et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

2,2,2-trifluoroacetic acid;3-[3-(trifluoromethyl)phenyl]azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.C2HF3O2/c11-10(12,13)9-3-1-2-7(4-9)8-5-14-6-8;3-2(4,5)1(6)7/h1-4,8,14H,5-6H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTFXXXTXAQTTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)C(F)(F)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430328.png)

![6-Methoxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B2430329.png)

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2430334.png)

![N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430339.png)

![Spiro[indan-2,1'-cyclobutane]-1-one](/img/structure/B2430346.png)

![3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430349.png)